3-Ethoxy-2-ethyl-2H-indazole-6-carboxylic acid

Description

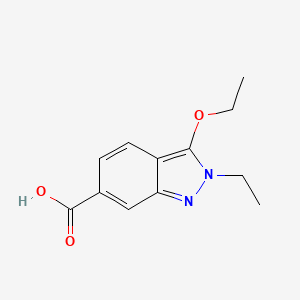

3-Ethoxy-2-ethyl-2H-indazole-6-carboxylic acid is an indazole-derived compound featuring an ethoxy group at position 3, an ethyl group at position 2, and a carboxylic acid moiety at position 5. Indazoles are heterocyclic aromatic compounds containing two adjacent nitrogen atoms, which confer unique electronic and steric properties compared to analogous indole or benzimidazole systems.

Properties

CAS No. |

919106-96-0 |

|---|---|

Molecular Formula |

C12H14N2O3 |

Molecular Weight |

234.25 g/mol |

IUPAC Name |

3-ethoxy-2-ethylindazole-6-carboxylic acid |

InChI |

InChI=1S/C12H14N2O3/c1-3-14-11(17-4-2)9-6-5-8(12(15)16)7-10(9)13-14/h5-7H,3-4H2,1-2H3,(H,15,16) |

InChI Key |

WAHSQTZVANMLCY-UHFFFAOYSA-N |

Canonical SMILES |

CCN1C(=C2C=CC(=CC2=N1)C(=O)O)OCC |

Origin of Product |

United States |

Preparation Methods

The synthesis of 3-Ethoxy-2-ethyl-2H-indazole-6-carboxylic acid typically involves several steps. One common method includes the Fischer indole synthesis, where a phenylhydrazine derivative reacts with an aldehyde or ketone under acidic conditions to form the indazole core . The ethoxy and ethyl groups can be introduced through subsequent alkylation reactions. Industrial production methods often involve optimizing these reactions for higher yields and purity, using catalysts and controlled reaction conditions .

Chemical Reactions Analysis

Scientific Research Applications

3-Ethoxy-2-ethyl-2H-indazole-6-carboxylic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-Ethoxy-2-ethyl-2H-indazole-6-carboxylic acid involves its interaction with specific molecular targets. It can inhibit enzymes by binding to their active sites or modulate receptor activity by acting as an agonist or antagonist . The exact pathways depend on the specific biological context and the nature of the target molecules .

Comparison with Similar Compounds

Comparison with Structural Analogs

The following table compares 3-Ethoxy-2-ethyl-2H-indazole-6-carboxylic acid with five structurally similar compounds, focusing on substituents, molecular properties, and functional distinctions:

Substituent Effects on Physicochemical Properties

Alkyl Chain Length :

- The ethyl vs. propyl substitution at position 2 (indazole derivatives) significantly impacts lipophilicity and steric hindrance. For instance, 3-Ethoxy-2-propyl-2H-indazole-6-carboxylic acid (logP ~2.1 estimated) is more lipophilic than its ethyl counterpart (logP ~1.8 estimated), influencing membrane permeability in drug design .

Functional Group Modifications: Carboxylic Acid vs. Ester: Methyl 6-methoxy-2-methyl-2H-indazole-3-carboxylate (ester) lacks the acidic proton, reducing hydrogen-bonding capacity but improving stability in non-aqueous environments . Methoxy vs.

Core Heterocycle Differences :

- Indazole vs. Indole : The indazole core (two N atoms) exhibits greater aromatic stability and basicity compared to indole derivatives like 7-Chloro-3-methyl-1H-indole-2-carboxylic acid, which is more prone to oxidation at the pyrrole-like nitrogen .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.